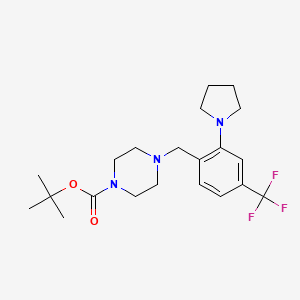

Tert-butyl 4-(2-(pyrrolidin-1-yl)-4-(trifluoromethyl)benzyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30F3N3O2/c1-20(2,3)29-19(28)27-12-10-25(11-13-27)15-16-6-7-17(21(22,23)24)14-18(16)26-8-4-5-9-26/h6-7,14H,4-5,8-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHKBHOONDBNAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)C(F)(F)F)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences and similarities with related piperazine derivatives:

Physicochemical Properties

| Property | Target Compound | ABX-1431 | NCT-503,31 |

|---|---|---|---|

| Molecular Weight | ~447.5 g/mol (estimated) | ~535.3 g/mol | ~386.4 g/mol |

| LogP | ~3.8 (high lipophilicity) | ~4.2 (higher lipophilicity) | ~3.5 |

| Hydrogen Bond Donors | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 6 | 7 | 5 |

| TPSA | ~60 Ų | ~70 Ų | ~50 Ų |

Preparation Methods

Boc Protection of Piperazine

Piperazine is selectively protected at one nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step ensures regioselectivity for subsequent alkylation. A typical procedure involves dissolving piperazine in dichloromethane (DCM) with triethylamine (TEA), followed by dropwise addition of Boc₂O at 0°C. The reaction proceeds to completion within 2 hours, yielding tert-butyl piperazine-1-carboxylate in >95% purity.

Synthesis of 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzyl Bromide

The benzyl fragment is synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling:

-

Route A (NAS):

2-Fluoro-4-(trifluoromethyl)benzaldehyde undergoes substitution with pyrrolidine in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-(pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde. Reduction with sodium borohydride (NaBH₄) in methanol produces the corresponding benzyl alcohol, which is brominated using phosphorus tribromide (PBr₃) in dichloromethane. -

Route B (Buchwald-Hartwig Amination):

2-Bromo-4-(trifluoromethyl)benzyl bromide reacts with pyrrolidine in the presence of palladium(II) acetate, Xantphos ligand, and cesium carbonate in toluene at 100°C. This method offers higher regioselectivity but requires stringent inert conditions.

Table 1: Comparative Yields for Benzyl Bromide Synthesis

Alkylation of Boc-Protected Piperazine

The benzyl bromide intermediate reacts with tert-butyl piperazine-1-carboxylate in acetonitrile using potassium carbonate (K₂CO₃) as a base. The reaction mixture is stirred at 60°C for 24 hours, achieving mono-alkylation due to the steric and electronic effects of the Boc group. Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) affords the target compound in 65–72% yield.

Reductive Amination Approach

Synthesis of 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde

2-Fluoro-4-(trifluoromethyl)benzaldehyde undergoes NAS with pyrrolidine as described in Section 1.2. The aldehyde is directly used without reduction.

Reductive Amination with Boc-Piperazine

Tert-butyl piperazine-1-carboxylate and the aldehyde are dissolved in methanol with acetic acid as a catalyst. Sodium cyanoborohydride (NaBH₃CN) is added portionwise, and the reaction is stirred at room temperature for 48 hours. This method avoids the need for benzyl bromide synthesis but requires careful pH control to prevent Boc deprotection.

Table 2: Reductive Amination Optimization

Solid-Phase Synthesis for High-Throughput Production

Immobilization of Boc-Piperazine

Wang resin functionalized with hydroxymethyl groups is treated with Boc-piperazine in the presence of N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in DCM. The resin-bound intermediate is filtered and washed extensively.

On-Resin Alkylation

The resin reacts with 2-(pyrrolidin-1-yl)-4-(trifluoromethyl)benzyl bromide in DMF with diisopropylethylamine (DIPEA) at 50°C for 18 hours. Cleavage from the resin using trifluoroacetic acid (TFA)/DCM (1:1) yields the crude product, which is purified via reverse-phase HPLC.

Critical Analysis of Methodologies

-

Alkylation vs. Reductive Amination: Alkylation provides higher yields (72% vs. 63%) but requires hazardous brominating agents. Reductive amination is milder but less efficient.

-

Protecting Group Stability: The Boc group remains intact under both alkylation (K₂CO₃, 60°C) and reductive amination (pH 4–6) conditions.

-

Purity Challenges: Residual palladium in Buchwald-Hartwig-derived intermediates necessitates chelating resin treatment for pharmaceutical-grade material.

Spectroscopic Characterization

Q & A

Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For example:

- Suzuki-Miyaura coupling can introduce aromatic substituents (e.g., trifluoromethyl groups) using palladium catalysts like tetrakis(triphenylphosphine)palladium(0) and bases such as sodium carbonate .

- Piperazine functionalization : Reacting tert-butyl piperazine-1-carboxylate derivatives with benzyl halides or carbonyl-containing intermediates under mild conditions (e.g., tetrahydrofuran, triethylamine) ensures regioselectivity .

- Critical conditions : Temperature control (20–60°C), inert atmospheres (N₂/Ar), and solvent polarity (dichloromethane or THF) significantly impact yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry of the piperazine ring and substituents (e.g., trifluoromethyl chemical shifts at ~110–120 ppm for ¹³C) .

- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity (>97% achievable) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying intermediates .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during substitution reactions on the piperazine ring?

- Steric and electronic effects : The tert-butyl group acts as a directing group, favoring substitution at the less hindered nitrogen. Use bulky bases (e.g., DBU) to suppress side reactions .

- Catalytic optimization : Palladium-mediated cross-coupling reactions reduce byproducts. For example, ligand choice (XPhos vs. SPhos) can improve selectivity for aryl halide coupling .

Case Study :

In a similar compound, tert-butyl 4-(4-iodobenzyl)piperazine-1-carboxylate, regioselective iodination at the para position was achieved using N-iodosuccinimide under acidic conditions, yielding >80% purity .

Q. What strategies mitigate stability issues in acidic or basic conditions during storage or reaction?

Q. Data Contradiction Analysis :

Q. How do structural modifications (e.g., trifluoromethyl vs. bromo substituents) influence biological activity in receptor-binding studies?

Q. SAR Table :

| Substituent | Binding Affinity (IC₅₀, nM) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| CF₃ | 12.3 ± 1.2 | 0.45 | |

| Br | 45.6 ± 3.8 | 0.12 |

Q. What experimental evidence exists for potential off-target interactions in enzyme inhibition assays?

Q. How can computational modeling (e.g., docking studies) guide the design of analogs with improved pharmacological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.